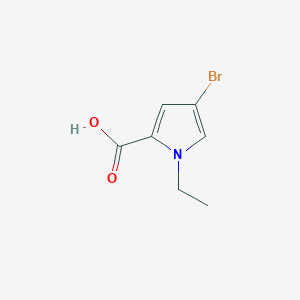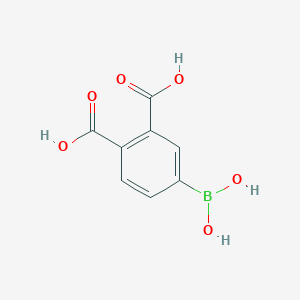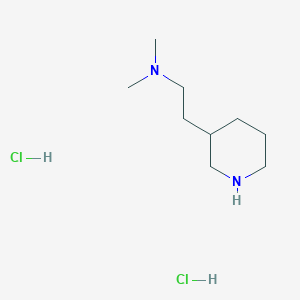
n,n-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride
Vue d'ensemble
Description
N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride, commonly referred to as DMEPE-DHC, is a synthetic compound with a wide range of applications in scientific research. It is a white to off-white powder with a molecular weight of 221.2 g/mol and a melting point of 140-145 °C, and is insoluble in water. DMEPE-DHC is a derivative of piperidine, an organic compound with a cyclic structure containing five carbon atoms, and is an important intermediate in the synthesis of many biologically active compounds. DMEPE-DHC is used in the synthesis of drugs, pesticides, and other compounds, and has been found to be an effective inhibitor of certain enzymes.
Applications De Recherche Scientifique
Overview
The compound N,N-Dimethyl-2-(3-piperidinyl)-1-ethanamine dihydrochloride does not directly correspond to widely studied compounds in available scientific literature. However, the exploration of closely related compounds can offer insights into potential research applications and mechanisms of action.
Nitrosamines and Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), are significant in water technology, suggesting relevance to compounds with similar structures. NDMA, a nitrosamine like the specified compound, poses substantial health risks when present in drinking water, indicating the importance of understanding similar compounds' formation and removal processes (Nawrocki & Andrzejewski, 2011).
Sigma-1 Receptor Mediation and Tissue Protection
The sigma-1 receptor plays a role in cellular protective mechanisms, where naturally occurring compounds such as N,N-dimethyltryptamine (DMT) show potential therapeutic benefits. This suggests that compounds with structural or functional similarity may also engage in biologically significant interactions, offering a foundation for research into neuroprotective and regenerative medicine (Frecska et al., 2013).
Alternative Fuels and Environmental Impact
Dimethyl ether (DME), though chemically distinct, shares functional groups with the compound , highlighting the broader application of dimethyl compounds in energy. Research into DME underscores the environmental benefits and technical challenges of alternative fuels, suggesting a potential avenue for the application of similar compounds in sustainable energy solutions (Park & Lee, 2014).
Food-borne Amines and Health Implications
The presence of dimethylamine, a structural component of the specified compound, in various foods and its role as a precursor to carcinogenic nitrosamines, underscores the importance of studying such compounds. Understanding their formation, occurrence, and health implications is critical in assessing dietary risks and developing preventive strategies (Lin, 1986).
Propriétés
IUPAC Name |
N,N-dimethyl-2-piperidin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)7-5-9-4-3-6-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXULICJZKAKIGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



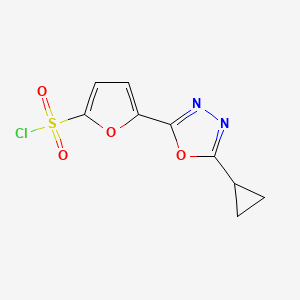
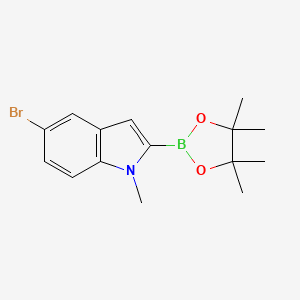
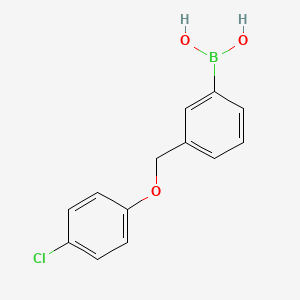
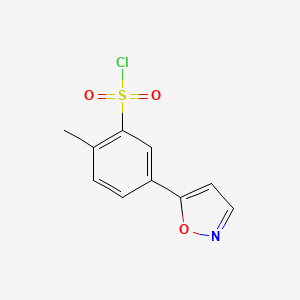


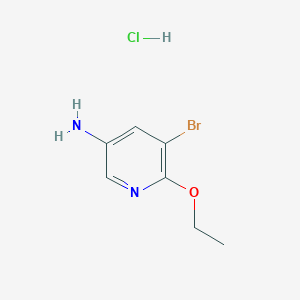
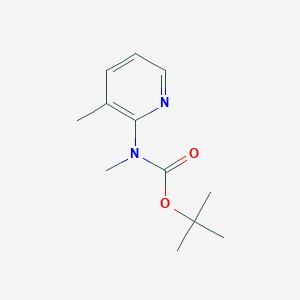

![[(1-Benzyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1522703.png)
![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)
